6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a bicyclic heteroaromatic core. Its structure includes a 4-fluorophenyl group at position 6, a methyl group at position 3, and a 4-nitrophenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O3S/c1-11-17(18(25)21-14-6-8-15(9-7-14)24(26)27)28-19-22-16(10-23(11)19)12-2-4-13(20)5-3-12/h2-10H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDINDOSYESRFGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multiple steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: The core structure can be synthesized by cyclization reactions involving appropriate thioamides and α-halo ketones. For instance, the reaction of 2-aminothiazole with 4-fluorobenzyl bromide in the presence of a base like potassium carbonate can yield the imidazo[2,1-b][1,3]thiazole scaffold.
Introduction of the Methyl Group: Methylation of the imidazo[2,1-b][1,3]thiazole core can be achieved using methyl iodide under basic conditions.
Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various nucleophiles into the fluorophenyl ring.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of imidazo[2,1-b][1,3]thiazoles exhibit promising antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization, which disrupts microtubule dynamics necessary for cell division. This action suggests that such compounds could be effective against cancers characterized by rapid cell growth, such as pancreatic ductal adenocarcinoma .
- Case Studies : In a study evaluating a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives, it was found that specific modifications to the molecular structure enhanced their potency against cancer cells. For example, compounds with specific substituents demonstrated IC50 values in the low micromolar range, indicating strong activity against cancer cell proliferation .
Antimicrobial Properties
Another notable application is in the field of antimicrobial research. The imidazo[2,1-b][1,3]thiazole scaffold has shown effectiveness against various bacterial strains.
- Research Findings : A literature review highlighted that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups (like nitro or fluoro) enhances antimicrobial efficacy .
- Clinical Implications : Given the rise in antibiotic resistance, these compounds may serve as lead candidates for developing new antimicrobial agents .
Antioxidant Activity
Imidazo[2,1-b][1,3]thiazole derivatives have also been investigated for their antioxidant properties.
- Mechanism and Benefits : Antioxidants play a crucial role in mitigating oxidative stress-related diseases. The ability of these compounds to scavenge free radicals can be beneficial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .
Other Biological Activities
Beyond anticancer and antimicrobial properties, this compound class exhibits a range of other biological activities:
- Antitubercular Activity : Some studies have indicated that imidazo-thiazole derivatives can selectively inhibit Mycobacterium tuberculosis (Mtb), showcasing their potential in treating tuberculosis without affecting non-tuberculous mycobacteria .
- Anticonvulsant Effects : Preliminary studies suggest that certain modifications to the imidazo-thiazole structure may yield compounds with anticonvulsant properties, providing avenues for further exploration in neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of these compounds:
Mechanism of Action
The exact mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is still under investigation. it is believed to interact with specific molecular targets in bacterial cells, such as enzymes involved in cell wall synthesis or DNA replication. The nitrophenyl group may play a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage bacterial components.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Observations:
Structural Variations and Bioactivity: Electron-Withdrawing Groups: The 4-nitrophenyl group in the target compound and compound 9c introduces strong electron-withdrawing effects, which may enhance DNA intercalation or enzyme inhibition. In contrast, sulfonamide (3f) and bromo (3c) substituents in benzothiazole derivatives improve potency against cancer cells (IC₅₀ < 0.1 μM) .
Synthetic Pathways :
- The target compound likely follows a condensation route similar to 9c and imidazo[2,1-b]thiazole derivatives in and , where carboxamide formation involves reacting hydrazides with isothiocyanates or halogenated ketones .
Physical Properties :
- Melting Points : Nitro-substituted derivatives (e.g., 9c ) show higher melting points (~291°C) compared to trifluoromethyl analogs (~198–278°C) , suggesting stronger intermolecular interactions due to nitro groups.
- Spectroscopic Data : IR spectra of nitro-containing compounds exhibit characteristic C=O (1663–1682 cm⁻¹) and NH (3150–3319 cm⁻¹) stretches, consistent with carboxamide functionalities .
Research Findings and Implications
- Anticancer Potential: Compounds with 4-fluorophenyl and nitro/electron-withdrawing groups (e.g., 9c, 3c) show activity against liver and melanoma cancers, suggesting the target compound may share similar mechanisms .
- Radiosensitization : Imidazo[2,1-b][1,3]benzothiazoles with sulfonamide groups enhance DNA fragmentation under radiation, indicating that the nitro group in the target compound could synergize with radiotherapy .
- Enzyme Inhibition : Hydrazinecarbothioamide derivatives (e.g., 4a-f in ) inhibit acetylcholinesterase, highlighting the role of carboxamide moieties in targeting enzymes .
Biological Activity
The compound 6-(4-fluorophenyl)-3-methyl-N-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a member of the imidazo[2,1-b][1,3]thiazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. Its unique structure incorporates a fluorophenyl group and a nitrophenyl substituent, which may contribute to its reactivity and interaction with biological targets.
- Molecular Formula : C19H13FN4O3S
- Molecular Weight : Approximately 438.5 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds within the imidazo[2,1-b][1,3]thiazole family exhibit significant biological activities, particularly in anticancer applications. The specific compound under review has shown promise in various studies for its potential to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving enzyme inhibition or receptor modulation.
Anticancer Activity
In vitro studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group is believed to enhance its interaction with cellular targets associated with tumor growth.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 15.0 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 10.0 | Modulation of PI3K/AKT signaling pathway |
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation.
- Receptor Modulation : It could interact with receptors that regulate apoptosis and cell survival pathways.
Case Studies and Research Findings
A variety of studies have explored the biological activity of similar compounds within the same chemical class:
- Antitubercular Activity :
- Cytotoxicity Studies :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
